1-(Propan-2-ylamino)-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propan-2-ol, also known by its IUPAC name, is a complex organic compound characterized by a unique bicyclic structure. This compound is utilized in various fields, including chemistry, biology, and medicinal applications. Its structure contributes to distinct chemical properties that make it valuable for scientific research and industrial applications .
The compound's CAS number is 20041-48-9, indicating its identification in chemical databases. It is synthesized through specific chemical reactions involving starting materials such as isopropylamine and bicyclic compounds like camphor.
This compound falls under the category of amines and alcohols due to the presence of both amine and hydroxyl functional groups in its structure. Its classification is significant for understanding its reactivity and potential applications in various chemical processes.
The synthesis of 1-(Propan-2-ylamino)-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propan-2-ol typically involves multiple steps:
In an industrial setting, the production process may be optimized for efficiency and yield, employing automated systems to control temperature, pressure, and reaction time meticulously. Purification steps are also essential to ensure that the final product meets the required specifications for purity and quality.
The molecular formula of 1-(Propan-2-ylamino)-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propan-2-ol is C16H31NO2, with a molecular weight of 269.42 g/mol. The structural representation can be summarized as follows:
Property | Data |
---|---|
CAS Number | 20041-48-9 |
IUPAC Name | 1-(propan-2-ylamino)-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propan-2-ol |
InChI | InChI=1S/C16H31NO2/c1-11(2)17... |
InChI Key | MWWCDBJWUWLZES-UHFFFAOYSA-N |
Canonical SMILES | CC(C)NCC(COC1CC2CCC1(C2(C)C)C)O |
The unique bicyclic structure contributes to its chemical properties, influencing its reactivity and interactions with biological systems.
The compound can undergo several chemical reactions:
These reactions are significant for synthetic chemistry as they allow for the modification of the compound's structure to create derivatives with potentially enhanced properties or activities.
The mechanism by which 1-(Propan-2-ylamino)-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propan-2-ol exerts its effects involves interactions with specific molecular targets within biological systems. These targets may include enzymes or receptors that play crucial roles in various biochemical pathways.
The unique structural features enable this compound to bind effectively to these targets, modulating their activity and leading to various biological effects that are currently under investigation in scientific research.
The physical properties of 1-(Propan-2-ylamino)-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propan-2-ol include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 269.42 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Stable under normal conditions but sensitive to strong oxidizing agents |
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
The applications of 1-(Propan-2-ylamino)-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yloxy]propan-2-ol span across several scientific fields:
CAS No.: 34730-78-4
CAS No.: 40054-73-7
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 93527-39-0
CAS No.: 7045-51-4